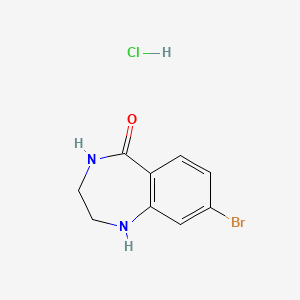

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a bromine atom at the 8th position and a hydrochloride group, which enhances its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The hydrochloride group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazepines, while oxidation and reduction can produce oxides or reduced derivatives, respectively .

Applications De Recherche Scientifique

Overview

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride is a compound from the benzodiazepine family known for its psychoactive properties. Its unique structure features a bromine atom at the 8-position and a hydrochloride group that enhances solubility. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Scientific Research Applications

The applications of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride span several domains:

Medicinal Chemistry

This compound serves as a precursor for synthesizing other benzodiazepine derivatives. Its derivatives are being explored for their potential as anxiolytic (anxiety-reducing) and anticonvulsant medications due to their interaction with gamma-aminobutyric acid (GABA) receptors in the brain .

Pharmacological Studies

Research has indicated that 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride may exhibit:

- Anxiolytic Effects : Enhancing GABAergic activity leads to sedative effects.

- Anticonvulsant Properties : Potential use in treating epilepsy and seizure disorders .

Cancer Research

Recent studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Sensitivity : The compound demonstrated significant potency against the A549 lung cancer cell line compared to others .

Case Studies and Research Findings

Several studies have documented the efficacy of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride in different applications:

Mécanisme D'action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom and hydrochloride group play a role in modulating the compound’s affinity and selectivity for these receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom and hydrochloride group, resulting in different pharmacological properties.

8-Chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in potency and receptor affinity.

1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one;hydrochloride: Similar but without the bromine atom, affecting its solubility and pharmacokinetics.

Uniqueness

The presence of the bromine atom at the 8th position and the hydrochloride group makes 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride unique. These modifications enhance its solubility, receptor binding affinity, and overall pharmacological profile, distinguishing it from other benzodiazepine derivatives .

Activité Biologique

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a compound belonging to the benzodiazepine family, which is renowned for its psychoactive properties. This compound is of particular interest in medicinal chemistry due to its potential applications in treating anxiety and other neurological disorders. The presence of a bromine atom at the 8th position enhances its pharmacological profile, influencing its interaction with biological targets.

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves bromination reactions that introduce the bromine atom at the 8th position of the benzodiazepine structure. Various methods can be employed to achieve this, including the use of bromine or bromine-containing reagents under controlled conditions to ensure selective substitution.

Chemical Structure

The molecular formula of this compound is C9H10BrN2- HCl. The structural features include:

- A tetrahydrobenzodiazepine core.

- A bromine atom at position 8.

- A hydrochloride group that enhances solubility.

The primary mechanism of action for 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances GABA's inhibitory effects in the central nervous system (CNS), leading to sedative and anxiolytic effects. This mechanism is crucial for its potential use in treating anxiety disorders and epilepsy .

Pharmacological Effects

Research indicates that compounds in the benzodiazepine class exhibit various pharmacological effects:

- Anxiolytic : Reduces anxiety.

- Sedative : Induces sleep and relaxation.

- Anticonvulsant : Prevents seizures.

The specific biological activity of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has been explored in several studies:

- Anticonvulsant Activity : Similar compounds have shown efficacy in enhancing the anticonvulsant effects of existing antiepileptic drugs. This suggests that derivatives like 8-Bromo may also possess similar properties .

- Neuroprotective Effects : Studies have indicated that benzodiazepines may protect against neuroinflammation and neuronal death in models of neurodegenerative diseases .

Case Studies

A study involving peripheral-type benzodiazepine receptor ligands demonstrated that certain ligands could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in mouse macrophages. This highlights a potential anti-inflammatory role for compounds interacting with benzodiazepine receptors .

Comparative Analysis

To understand the uniqueness of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one compared to other benzodiazepines:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | Bromination at position 8 | Enhanced GABAergic activity |

| 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | Bromination at position 7 | Different pharmacological profile |

| 8-Chloro-1,2,3,4-tetrahydro-1H-benzodiazepin | Chlorine substitution | Potentially different receptor interactions |

This table illustrates how variations in halogenation can affect biological activity and pharmacokinetics.

Propriétés

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRISGWDUGYBGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.